8-Nonynoic acid
Overview
Description
8-Nonynoic acid is a compound of interest in organic chemistry and materials science due to its unique structure and properties. Research focuses on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This compound, along with its derivatives, has been studied for various applications, though this summary will not cover its uses in drug formulations or related side effects.
Synthesis Analysis
8-Nonynoic acid and similar compounds have been synthesized through various methods, including the Ahmad-Strong method for synthesizing pentadecynoic acids with triple bonds in specific positions. This method achieves a high overall yield and demonstrates the versatility of synthesizing long-chain acetylenic acids (Howton & Stein, 1969). Additionally, the compound and its analogs have been synthesized from enynol via oxonium/Prins-type cyclization, showcasing an effective and selective Au(I) catalytic system (Vandavasi et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of 8-Nonynoic acid and its derivatives, including 8-oxabicyclo[3.2.1]oct-2-enes, has been facilitated by X-ray diffraction and other spectroscopic methods. These studies reveal the compound's unique bicyclic and polycyclic structures, which are crucial for understanding its reactivity and properties (Sonneck et al., 2015).
Chemical Reactions and Properties
8-Nonynoic acid undergoes various chemical reactions due to its acetylenic bond and carboxylic acid group. These reactions include hydrogenation, halogenation, and cyclization, contributing to a wide range of derivatives with diverse properties. The synthesis and properties of methyl 9-nonyloxynonanoate, a reduction product of an unsaturated ether derived from 8-Nonynoic acid, exemplify the compound's chemical versatility (Curtis & Fenwick, 1973).
Physical Properties Analysis
The physical properties of 8-Nonynoic acid and related compounds, such as their melting points, boiling points, and solubility, are influenced by the position of unsaturation and the presence of functional groups. Molecular modeling has been used to predict these properties, providing insights into the compound's behavior in different environments (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of 8-Nonynoic acid, including acidity, reactivity with nucleophiles, and ability to form derivatives, are central to its applications in synthesis and materials science. Studies on the acidity and reactivity patterns of similar acetylenic acids provide a foundation for understanding 8-Nonynoic acid's behavior in chemical reactions (Cao et al., 2018).
Scientific Research Applications
Seed Germination Inhibition : 8-Nonynoic acid and its methyl esters, derived from Hibiscus rosa-sinensis, have been identified as inhibitors of lettuce seed germination. These compounds were synthesized via o-nitrophenyl selenides (Nakatani, Yamachika, Tanoue, & Hase, 1985).
Catalysis in Chemistry : In the field of chemistry, particularly in catalysis, α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes, which include compounds like 8-Nonynoic acid, are significant. These complexes are involved in catalytic transformations and C-C coupling reactions of alkynes (Cadierno, Gamasa, & Gimeno, 2004).
DNA Damage Analysis : In the study of DNA damage, specifically the analysis of 8-hydroxyguanine (8-OH-Gua) in DNA, 8-Nonynoic acid derivatives may play a role in the development of analytical methods using techniques like gas chromatography mass spectrometry (GC/MS) (Rodriguez, Jurado, Laval, & Dizdaroglu, 2000).
Mitochondrial Function in Parasites : 8-Nonynoic acid derivatives are crucial for understanding the mitochondrial function in parasites such as Plasmodium berghei. They impact the development of liver stage parasites by affecting lipoic acid scavenging (Deschermeier et al., 2012).
Gas Chromatography Applications : The analysis of positional isomers of methyl nonynoate, which includes 8-Nonynoic acid, has applications in gas chromatography. This analysis helps in better understanding the behavior of such compounds under different conditions (Anderson & Rakoff, 1965).
Biological Activities in Agriculture : 8-Nonynoic acid and its derivatives have been found to possess significant biological activities. They inhibit lettuce seed germination and seedling growth, and their effect depends on the number of carbon atoms in the acetylenic chain. These findings have implications for agricultural practices (Nakatani et al., 1986).
Environmental Impact and Biodegradation Studies : The study of the biodegradation of fluorotelomer alcohols like 8-Nonynoic acid is crucial for understanding their environmental impact. These compounds undergo biodegradation to form poly- and perfluorinated metabolites, which have implications for environmental chemistry and pollution (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
non-8-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIJHGYFNZMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184954 | |
Record name | 8-Nonynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nonynoic acid | |
CAS RN |
30964-01-3 | |
Record name | 8-Nonynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Nonynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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